![molecular formula C13H20O4 B1597794 Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate CAS No. 27871-89-2](/img/structure/B1597794.png)
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Overview
Description
“Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C13H20O4 . It has an average mass of 240.296 Da and a monoisotopic mass of 240.136154 Da .
Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate” has a predicted density of 1.112±0.06 g/cm3 . The boiling point is predicted to be 349.2±42.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is a compound with diverse synthesis and chemical properties. It has been identified as a component in the synthesis of other complex organic molecules. For instance, Richardson et al. (2007) developed a synthesis method for methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, which indicates the potential of methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate in natural product synthesis and organic chemistry (Richardson, Chen, & Snider, 2007).
Applications in Medicinal Chemistry
In medicinal chemistry, various derivatives of this compound have been explored for their potential in drug development. For example, Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones derived from a similar compound, highlighting its relevance in the design of neurological drugs (Kubicki, Bassyouni, & Codding, 2000).
Role in Organic Synthesis
The compound plays a crucial role in organic synthesis. Gein et al. (2010) synthesized a series of derivatives, demonstrating its versatility in the creation of novel organic compounds with potential applications in various fields, including pharmaceuticals (Gein, Vagapov, Nosova, Voronina, Vakhrin, & Kriven’ko, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h8-9,12,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWVVHGLAIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C=C(C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382857 | |
Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
CAS RN |
27871-89-2 | |
Record name | methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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